Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol
Overview
Description
Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol is a chemical compound characterized by its unique structure, which includes a morpholine ring fused to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol typically involves the reaction of morpholine with tetrahydrofuran derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups on the compound.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects and potential therapeutic applications.
Comparison with Similar Compounds
Rel-(3R,4S)-4-morpholinotetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol: Shares a similar tetrahydrofuran ring but differs in the functional groups attached, leading to distinct chemical properties and applications.
Rel-(3R,4S)-3-methylpiperidin-4-amine: Another compound with a similar stereochemistry but different ring structure, resulting in unique reactivity and uses.
The uniqueness of this compound lies in its specific combination of morpholine and tetrahydrofuran rings, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R,4S)-4-morpholin-4-yloxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLUMCDPBJOSG-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2COC[C@@H]2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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